1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3
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Overview
Description
The compound “1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3” is a derivative of methylenedioxyphenethylamine (MDPEA), which is a substituted phenethylamine . Phenethylamines are a class of compounds that often have psychoactive properties and include well-known drugs such as amphetamine and mescaline .
Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For example, similar compounds such as MDMA appear as white or off-white powders or crystals soluble in water .
Scientific Research Applications
Chemical Mechanisms and Structural Analysis
The acidolysis mechanism of dimeric non-phenolic β-O-4-type lignin model compounds provides insight into the structural and chemical reactivity of related methylenedioxyphenyl compounds. These studies emphasize the importance of γ-hydroxymethyl groups and the hydride transfer mechanism, highlighting the complex pathways these compounds can undergo in chemical reactions, which could be relevant for understanding the behavior of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 in similar contexts (Yokoyama, 2015).
Fluorescent Chemosensors
Research into fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) underscores the potential for methylenedioxyphenyl compounds to act as fluorophoric platforms for detecting various analytes. This suggests potential applications for this compound in the development of sensitive and selective sensors for environmental or biological monitoring (Roy, 2021).
Understanding Molecular Interactions
Studies on hydrogen bonding in mixtures with dimethyl sulfoxide (DMSO) offer insight into how methylenedioxyphenyl compounds might interact with solvents at the molecular level. These interactions are crucial for predicting solubility, reactivity, and overall behavior in various solvents, which is vital for chemical synthesis and formulation processes (Kiefer, Noack, & Kirchner, 2011).
Exploring Health Benefits
Research into 4,4-dimethyl phytosterols sheds light on the potential health benefits of structurally complex compounds, including those related to the methylenedioxyphenyl group. Such compounds are involved in various biological pathways and may offer therapeutic benefits, underscoring the potential medical applications of this compound in disease prevention and treatment (Zhang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is a derivative of the methylenedioxyphenethylamine (MDxx) class of compounds . The prototypical agent of this class is 3,4-methylenedioxy-N-methylamphetamine (MDMA), which is known to primarily target neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine .
Mode of Action
It is likely to be similar to that of mdma, which increases the release of serotonin, a neurotransmitter that regulates mood, sleep, pain, emotion, appetite, and other behaviors . MDMA is said to increase the activity of serotonin and also decrease the release of dopamine .
Biochemical Pathways
It is likely to be similar to that of mdma, which affects the gamma-aminobutyric acid (gaba)-ergic system . MDMA is manufactured by safrole, a liquid extract from sassafras trees .
Pharmacokinetics
It is likely to be similar to that of mdma, which is known to be excreted in the urine unchanged .
Result of Action
Some side effects include euphoria, decreased aggression, loss of self-consciousness, enhanced senses, and enhanced empathy towards others .
Action Environment
It is likely to be similar to that of mdma, which is commonly used at a rave, club, or gatherings .
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNQCGNCFRKRR-QPYRMXHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729326 |
Source
|
Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262795-35-6 |
Source
|
Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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